molecular formula C9H8BrClN2O B2923482 N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride CAS No. 1402210-65-4

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B2923482
CAS No.: 1402210-65-4
M. Wt: 275.53
InChI Key: KNZABGDOPMGFMU-LCYFTJDESA-N
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Description

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a bromine substituent at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as 1,2,4-triazolines and thiadiazoles . Its reactivity stems from the hydrazonoyl chloride moiety, which participates in cycloaddition and nucleophilic substitution reactions. The bromine atom enhances electron-withdrawing effects, influencing both electronic properties and reaction kinetics.

Properties

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZABGDOPMGFMU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often require the use of dry solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electronic Effects : The bromine substituent (stronger electron-withdrawing effect than Cl or OCH₃) enhances electrophilicity, facilitating reactions such as 1,3-dipolar cycloadditions . Chlorine analogs exhibit similar reactivity but may require harsher conditions due to reduced leaving-group ability.
  • Synthetic Utility : Bromophenyl derivatives are preferred in triazoline synthesis due to favorable steric and electronic profiles , whereas chlorophenyl variants are utilized in antimicrobial scaffolds . Methoxy-substituted derivatives are tailored for medicinal chemistry applications, such as VEGFR-2 inhibition .
  • Biological Activity : Chlorophenyl and sulfamethoxazole-linked analogs demonstrate explicit antimicrobial and antibacterial activity , while bromophenyl derivatives are primarily valued for their synthetic versatility.

Physical and Spectral Properties

  • Melting Points: The bromophenyl derivative exhibits a high melting point (235–237°C) , likely due to strong intermolecular interactions from the bromine atom.
  • Spectral Characterization: All analogs are confirmed via spectral techniques (e.g., NMR, IR) and microanalytical data, with hydrazonoyl chloride peaks typically observed near 1650–1700 cm⁻¹ (C=O stretch) .

Reaction Pathways and Yields

  • 1,3-Dipolar Cycloaddition: The bromophenyl derivative reacts with Schiff bases (e.g., N-(3,4-methylenedioxybenzylidene)benzylamine) in ethanol/triethylamine to yield triazolines in high yields (~79%) .
  • Thiadiazole Synthesis: Both bromo- and chlorophenyl hydrazonoyl chlorides react with intermediates (e.g., 17a–c) under refluxing ethanol to form thiadiazoles, though yields are unspecified .
  • Antimicrobial Derivatives : Chlorophenyl variants yield compounds with demonstrated activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) pathogens .

Biological Activity

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₉H₈BrClN₂O. The presence of the 4-bromophenyl moiety enhances its reactivity due to the electron-withdrawing effects of the bromine atom, which is crucial for its biological interactions. The compound features a hydrazonoyl chloride functional group, which is significant in various synthetic applications.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 4-bromobenzaldehyde and hydrazine derivatives.
  • Formation of Hydrazone : The aldehyde reacts with hydrazine to form a hydrazone intermediate.
  • Chlorination : The hydrazone is then treated with thionyl chloride or similar chlorinating agents to yield the final product.

This synthetic route allows for modifications that can enhance biological activity by incorporating different substituents on the phenyl ring or altering the hydrazone structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various clinically isolated drug-resistant bacteria, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Enterobacter cloacae
  • Staphylococcus aureus

The compound has demonstrated promising results in inhibiting the growth of these pathogens, suggesting its potential as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii32 µg/mL
Klebsiella pneumoniae16 µg/mL
Enterobacter cloacae64 µg/mL
Staphylococcus aureus8 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary results indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

The IC50 values for these compounds have shown effectiveness comparable to standard chemotherapeutic agents such as cisplatin .

Cancer Cell LineIC50 Value (µM)
MCF710.5 ± 0.5
HCT1168.3 ± 0.3

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that similar compounds exert their biological effects through several pathways:

  • Antimicrobial Mechanism : It may block the biosynthesis of bacterial lipids or interfere with cellular processes critical for bacterial survival.
  • Anticancer Mechanism : The compound could induce apoptosis in cancer cells through pathways involving oxidative stress and disruption of mitochondrial function .

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacological potential of this compound:

  • A study reported that derivatives with enhanced bromine substitution showed improved antibacterial efficacy compared to their chlorine-substituted counterparts .
  • Molecular docking studies have indicated favorable binding interactions between this compound and target proteins involved in microbial resistance and cancer cell proliferation .

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